molecular formula C11H10FNO3 B12989367 (E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid

(E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid

Cat. No.: B12989367
M. Wt: 223.20 g/mol
InChI Key: GMFHIBJAYQESCW-AATRIKPKSA-N
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Description

(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to an amino group, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzylamine and maleic anhydride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

    Procedure: The 4-fluorobenzylamine is added to a solution of maleic anhydride in the chosen solvent. The mixture is heated under reflux for several hours, allowing the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid.

Industrial Production Methods

In an industrial setting, the production of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is investigated for its potential use in the synthesis of novel polymers and materials with unique properties.

    Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((4-Chlorobenzyl)amino)-4-oxobut-2-enoic acid
  • (E)-4-((4-Methylbenzyl)amino)-4-oxobut-2-enoic acid
  • (E)-4-((4-Methoxybenzyl)amino)-4-oxobut-2-enoic acid

Uniqueness

(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-fluorobenzylamine with acrylic acid derivatives. The structural formula can be represented as follows:

C11H10FNO2\text{C}_{11}\text{H}_{10}\text{F}\text{N}\text{O}_2

This compound features a fluorobenzyl group attached to an acrylic acid moiety, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzamide derivatives have shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as the RET kinase pathway .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15Induces apoptosis, inhibits proliferation
4-Chloro-benzamidesA549 (Lung)10RET kinase inhibition
Benzamide derivativesHeLa (Cervical)12Modulation of apoptotic pathways

Antiallergic Activity

The compound’s structural analogs have also demonstrated potential in antiallergic applications. Studies indicate that certain acrylic acid derivatives can inhibit allergic responses by blocking histamine release and modulating immune responses .

Table 2: Antiallergic Activity Overview

CompoundTest ModelEffect Observed
This compoundMouse modelReduced anaphylactic response
Trans-3-(4-oxo-4H-1-benzopyran-3)acrylic acidRat modelInhibition of histamine release

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on the inhibitory effects of various benzamide derivatives on cancer cell lines found that modifications in the benzyl group significantly affected their potency. The introduction of a fluorine atom at the para position enhanced the anticancer activity compared to non-fluorinated analogs .
  • Mechanistic Insights : Research has elucidated that the mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cell signaling pathways, including dihydrofolate reductase (DHFR) and phosphodiesterase 4 (PDE4). This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells .
  • Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of these compounds. For example, acrylic acid derivatives were assessed for their reproductive toxicity in rodent models, providing insights into their safety for potential therapeutic use .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

(E)-4-[(4-fluorophenyl)methylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+

InChI Key

GMFHIBJAYQESCW-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC(=O)O)F

Origin of Product

United States

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